molecular formula C18H18FN3O2 B2970787 1-(4-Fluorobenzyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1170857-87-0

1-(4-Fluorobenzyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B2970787
CAS RN: 1170857-87-0
M. Wt: 327.359
InChI Key: BPLWPACUJIPEPQ-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is known to have a variety of biochemical and physiological effects, and has been shown to be effective in a number of different laboratory experiments. In

Scientific Research Applications

Studies on Similar Compounds

  • Synthesis of Indoloquinolinones : A study by Bergman et al. (2003) discusses the synthesis of indolo[3,2-c]quinolin-6-ones through reactions involving isatins and 2-aminobenzylamine, resulting in complex heterocyclic compounds with potential pharmacological properties (Bergman et al., 2003).

  • Cleavage to Secondary Amines : Research by Kim, Lee, and Wiegrebe (1984) outlines methods for cleaving 1-benzyltetrahydroisoquinolines to yield secondary amines, suggesting applications in chemical synthesis and possibly in the development of new pharmaceuticals (Kim et al., 1984).

  • Antifolate Compounds : A study on quinazoline antifolates by Jones et al. (1985) investigates variations of the N10 substituent, indicating the importance of structural modifications in enhancing the activity of medicinal compounds (Jones et al., 1985).

  • Reactions with Aminoquinolinediones : Mrkvička et al. (2011) study reactions of 1-substituted-3-aminoquinoline-2,4-diones with isocyanic and isothiocyanic acid, exploring complex heterocyclic chemistry with potential implications for drug development (Mrkvička et al., 2011).

  • Synthesis of Dibenzisoquinoline Derivatives : Research by Bu et al. (2001) on the synthesis of 7-oxo-7H-dibenz[f,ij]isoquinoline derivatives bearing cationic side chains demonstrates the exploration of novel compounds for cytotoxic activity, highlighting the potential for anti-cancer applications (Bu et al., 2001).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2/c1-22-16-8-7-15(10-13(16)4-9-17(22)23)21-18(24)20-11-12-2-5-14(19)6-3-12/h2-3,5-8,10H,4,9,11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLWPACUJIPEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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